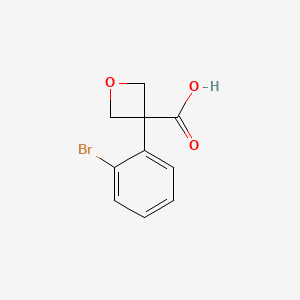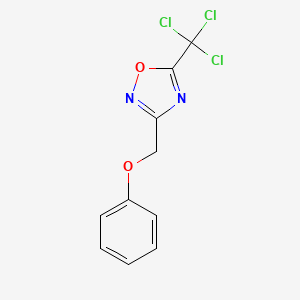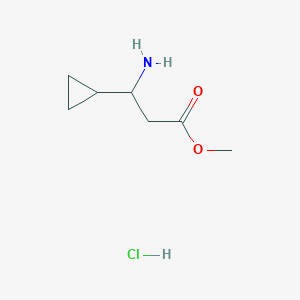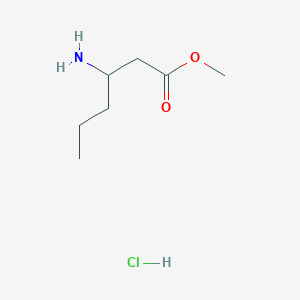
3-(2-Bromophenyl)oxetane-3-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of BPOC involves the reaction of appropriate starting materials, typically a bromophenyl-substituted precursor, with an oxetane ring-forming reagent. Detailed synthetic routes and conditions can be found in relevant literature.
Molecular Structure Analysis
BPOC’s molecular structure consists of a five-membered oxetane ring fused to a phenyl group. The bromine atom is attached to the phenyl ring. The carboxylic acid group is also part of the molecule. The arrangement of atoms and bond angles can be visualized using molecular modeling software or crystallographic data .
Chemical Reactions Analysis
BPOC may participate in various chemical reactions, including esterification, amidation, and nucleophilic substitution. Its reactivity depends on the functional groups present. Researchers have explored its behavior in different reaction conditions.
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Oxetanes as Bioisosteres
Oxetanes, including structures like "3-(2-Bromophenyl)oxetane-3-carboxylic acid," are evaluated as bioisosteres of the carboxylic acid functional group due to their isosteric relationship with the carbonyl moiety. This investigation into oxetane and thietane derivatives reveals their potential as replacements for the carboxylic acid group in medicinal chemistry, offering new avenues for drug design with improved physicochemical properties (Lassalas et al., 2017).
Synthetic Methodologies
Research also delves into synthetic methodologies involving oxetane derivatives. For example, the palladium-catalyzed perarylation of carboxylic acids, including those related to "3-(2-Bromophenyl)oxetane-3-carboxylic acid," demonstrates the efficiency of creating tetraarylated products through C-H bond cleavage and decarboxylation, showcasing a method for constructing complex molecular architectures (Nakano et al., 2008).
Fluorescence Chemosensors
Furthermore, oxetane derivatives have been explored in the development of fluorescence chemosensors. A study on a chemosensor for Al(3+) detection highlights the incorporation of oxetane structures for improved water solubility and biocompatibility, facilitating the real-time monitoring of aluminum ions in living cells. This application underscores the versatility of oxetane derivatives in bioanalytical chemistry (Gui et al., 2015).
Drug Discovery and Molecular Docking
In drug discovery, oxetane derivatives, including "3-(2-Bromophenyl)oxetane-3-carboxylic acid," are integral to the synthesis of compounds with potential therapeutic applications. For instance, novel biphenyl ester derivatives synthesized from reactions with various carboxylic acids, including oxetane derivatives, have shown significant anti-tyrosinase activities. These findings illustrate the role of oxetane structures in creating bioactive molecules with potential for treating conditions like hyperpigmentation (Kwong et al., 2017).
Wirkmechanismus
The specific mechanism of action for BPOC may vary depending on its application. It could act as a precursor for other compounds, participate in polymerization reactions, or exhibit biological activity. Further studies are needed to elucidate its precise mechanisms.
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)oxetane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-8-4-2-1-3-7(8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHHVLFDEIGCKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=CC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(Thiophene-3-carbonyl)thiophen-2-yl]methanamine](/img/structure/B1470863.png)
![5-hydrazino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1470864.png)


![Methyl 6-[(cyclopropylformamido)methyl]-2-methylpyridine-3-carboxylate](/img/structure/B1470871.png)
![2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide](/img/structure/B1470872.png)


![1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1470878.png)




![2-Chloro-N-{10,14-dioxa-4-thia-6-azatricyclo[7.5.0.0,3,7]tetradeca-1(9),2,5,7-tetraen-5-yl}acetamide](/img/structure/B1470885.png)